molecular formula C10H12N2O4 B14664049 1-[(2R)-5-(Hydroxymethyl)-2,3-dihydrofuran-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione CAS No. 37782-89-1

1-[(2R)-5-(Hydroxymethyl)-2,3-dihydrofuran-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B14664049
CAS No.: 37782-89-1
M. Wt: 224.21 g/mol
InChI Key: VJIJJLHYGOITDN-MRVPVSSYSA-N
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Description

1-[(2R)-5-(Hydroxymethyl)-2,3-dihydrofuran-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of pyrimidine nucleosides It is characterized by a furanose ring attached to a pyrimidine base

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R)-5-(Hydroxymethyl)-2,3-dihydrofuran-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Formation of the Furanose Ring: The furanose ring can be synthesized through the cyclization of a suitable precursor, such as a pentose sugar derivative.

    Attachment of the Pyrimidine Base: The pyrimidine base is then attached to the furanose ring through a glycosidic bond formation. This step often requires the use of a catalyst and specific reaction conditions to ensure the correct stereochemistry.

    Hydroxymethylation: The hydroxymethyl group is introduced at the appropriate position on the furanose ring through a hydroxymethylation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[(2R)-5-(Hydroxymethyl)-2,3-dihydrofuran-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The pyrimidine base can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may require the use of nucleophiles or electrophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid derivative.

Scientific Research Applications

1-[(2R)-5-(Hydroxymethyl)-2,3-dihydrofuran-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential role in biological processes and as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(2R)-5-(Hydroxymethyl)-2,3-dihydrofuran-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione
  • 1-[(2R,5S)-5-(Hydroxymethyl)-2,5-dihydro-2-furanyl]-5-methyl-2,4(1H,3H)-pyrimidinedione

Uniqueness: 1-[(2R)-5-(Hydroxymethyl)-2,3-dihydrofuran-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

37782-89-1

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

1-[(2R)-5-(hydroxymethyl)-2,3-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H12N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h2,4,8,13H,3,5H2,1H3,(H,11,14,15)/t8-/m1/s1

InChI Key

VJIJJLHYGOITDN-MRVPVSSYSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2CC=C(O2)CO

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC=C(O2)CO

Origin of Product

United States

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